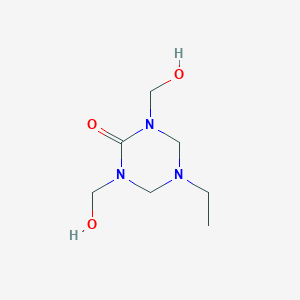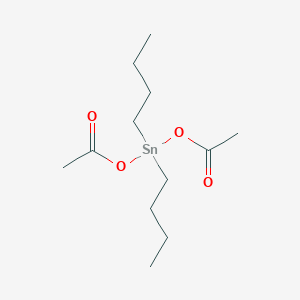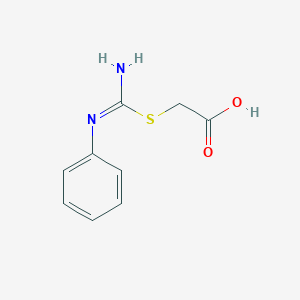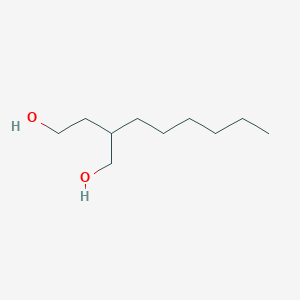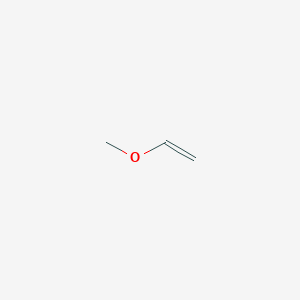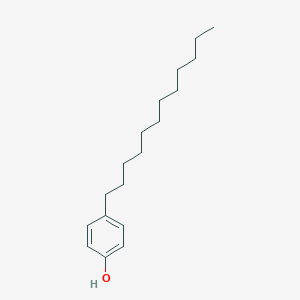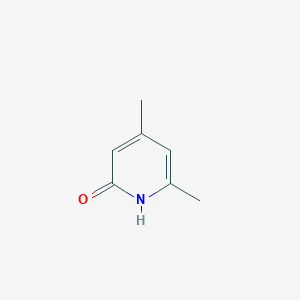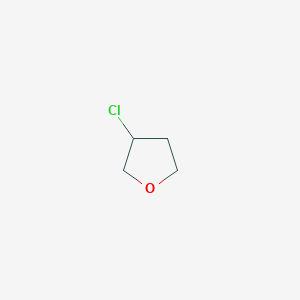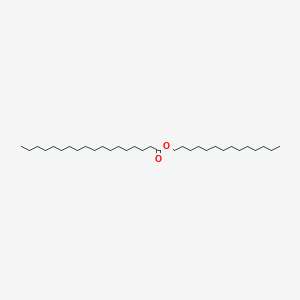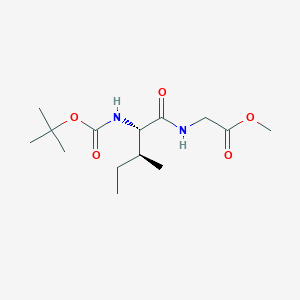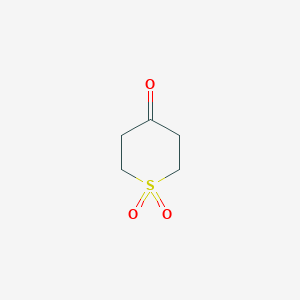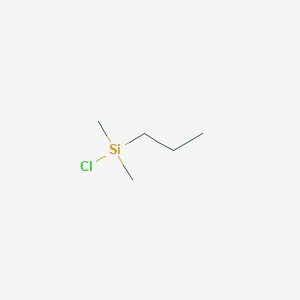
Silane, chlorodimethylpropyl-
説明
Silane, chlorodimethylpropyl-, is a compound that falls within the category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest in synthetic chemistry due to their utility in various applications, including the synthesis of silicon-containing drugs and materials with specific surface functionalities.
Synthesis Analysis
The synthesis of chlorodimethylpropylsilane derivatives can be achieved through various methods. One approach involves the low-temperature reaction of chlorosilanes with in situ generated (chloromethyl)lithium, which is produced from bromochloromethane and n-butyllithium in tetrahydrofuran . This method is versatile and can be extended to the synthesis of other halomethylated silanes, including bromomethylated and iodomethylated variants . Another synthesis route involves the reaction of chloropropthyl trichloro silane with ethyl alcohol, yielding chloropropthyl triethoxyl group silane with a high yield, which can be used as a coupling agent or as a precursor for other silane coupling agents .
Molecular Structure Analysis
The molecular structures of chlorodimethylpropylsilane derivatives have been characterized using various analytical techniques. For instance, multifunctional (chloromethyl)silanes have been characterized by NMR studies (1H, 13C, 29Si) and elemental analyses, with some compounds also studied by single-crystal X-ray diffraction . Similarly, the molecular structures of some (dimethylamino)halogenosilanes have been elucidated using electron diffraction for gas-phase analysis and X-ray diffraction at low temperatures for solid-state analysis .
Chemical Reactions Analysis
Chlorodimethylpropylsilane and its derivatives participate in a range of chemical reactions. For example, the dehydrochlorination of trichloro(2,3-dichloropropyl)silane with quinoline leads to the formation of various chlorinated silanes . Additionally, the tris(mercaptomethyl)silane derivative has been used for the immobilization of the Si(CH2SH)3 group on silica surfaces, demonstrating the potential for creating functionalized materials for metal immobilization .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorodimethylpropylsilane derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their applications in material science and synthetic chemistry. For instance, the bulky terphenyl silanes and chlorosilanes synthesized in one study were characterized by NMR and IR spectroscopy, and their crystal structures were determined, providing insights into their reactivity and potential applications .
科学的研究の応用
Corrosion Protection and Metal Treatment
Silane-based coatings, specifically bis-[triethoxysilylpropyl] tetrasulfide silane, have been applied to metals such as the AZ31 Mg alloy for corrosion protection. Modified silane films, when treated with cerium or lanthanum ions, exhibit enhanced protective behaviors against corrosion, significantly reducing corrosion activity. These findings highlight the potential of silane pre-treatments in improving the durability and lifespan of metal alloys in corrosive environments (Montemor & Ferreira, 2007).
Another study demonstrated that water-based silane mixtures, consisting of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane, offer comparable corrosion protection for metals to that of traditional chromates. This research suggests an eco-friendly alternative to chromating processes in the metal-finishing industry, underscoring the role of silanes in sustainable corrosion prevention methods (Zhu & Ooij, 2004).
Construction and Building Materials
In the construction sector, silanes and their derivatives have been investigated for their effects on cement hydration and mechanical properties of mortars. Silane treatments are shown to enhance flexural strength and, in some cases, compressive strength of mortar samples. This application signifies the potential of silanes in improving the structural integrity and longevity of construction materials (Feng et al., 2016).
High-Temperature Proton Exchange Membranes
Silane compounds have been employed as covalent crosslinkers in high-temperature proton exchange membranes based on polybenzimidazole. This approach aims to enhance the durability and performance of fuel cells operating under elevated temperatures. The introduction of silanes as crosslinkers resulted in improved acid doping level, conductivity, and mechanical strength of the membranes, illustrating the pivotal role of silanes in advancing fuel cell technologies (Yang et al., 2017).
Wood Modification and Protection
Organic silicon compounds, including silanes, have been applied for the impregnation and surface treatment of wood. These treatments enhance wood's dimensional stability, durability, and resistance to decay and fire, indicating silanes' effectiveness in extending the life and maintaining the quality of wooden structures (Mai & Militz, 2004).
Safety And Hazards
特性
IUPAC Name |
chloro-dimethyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-4-5-7(2,3)6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPUKPVLPTVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066205 | |
| Record name | Silane, chlorodimethylpropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, chlorodimethylpropyl- | |
CAS RN |
17477-29-1 | |
| Record name | Chlorodimethylpropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017477291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethylpropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorodimethylpropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylpropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIMETHYLPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62B8Z72PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



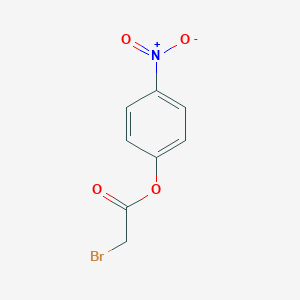
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)

